molecular formula C14H12F3NOS B14375857 N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline CAS No. 88693-55-4

N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline

Katalognummer: B14375857
CAS-Nummer: 88693-55-4
Molekulargewicht: 299.31 g/mol
InChI-Schlüssel: VGPPDNSKNHMZPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline is an organic compound with a complex structure that includes a sulfanyl group attached to a methylphenyl ring and a trifluoromethoxy group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline typically involves a multi-step process. One common method includes the reaction of 4-methylthiophenol with 4-chloro-3-(trifluoromethoxy)aniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(4-Methylphenyl)sulfanyl]aniline
  • 4-(Trifluoromethoxy)aniline
  • N-Methyl-4-(trifluoromethoxy)aniline

Uniqueness

N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline is unique due to the presence of both sulfanyl and trifluoromethoxy groups, which impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

88693-55-4

Molekularformel

C14H12F3NOS

Molekulargewicht

299.31 g/mol

IUPAC-Name

N-(4-methylphenyl)sulfanyl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C14H12F3NOS/c1-10-2-8-13(9-3-10)20-18-11-4-6-12(7-5-11)19-14(15,16)17/h2-9,18H,1H3

InChI-Schlüssel

VGPPDNSKNHMZPT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SNC2=CC=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.